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Compound of Interest

Compound Name: Alk-IN-22

Cat. No.: B12407420 Get Quote

Disclaimer: Publicly available information on a specific molecule designated "Alk-IN-22" is not

available at the time of this writing. Therefore, this guide provides a comprehensive overview of

a well-characterized, second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib

(LDK378), as a representative example for researchers, scientists, and drug development

professionals.

Introduction to ALK and Targeted Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the

development and function of the nervous system.[1][2] In several cancers, chromosomal

rearrangements can lead to the formation of fusion proteins involving ALK, such as EML4-ALK

in non-small cell lung cancer (NSCLC).[3][4] These fusion proteins result in constitutive

activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through

downstream signaling pathways like PI3K/AKT, RAS/RAF/MEK, and JAK/STAT.[3][5] ALK

inhibitors are a class of targeted therapies that competitively bind to the ATP-binding pocket of

the ALK kinase domain, thereby blocking its aberrant signaling and inducing tumor cell

apoptosis.[3]

Chemical Structure and Physicochemical Properties
of Ceritinib
Ceritinib is a potent and selective second-generation ALK inhibitor. Its chemical and physical

properties are summarized below.
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Table 1: Physicochemical Properties of Ceritinib

Property Value Reference

IUPAC Name

5-chloro-N2-(2-isopropoxy-5-

methyl-4-(piperidin-4-

yl)phenyl)-N4-(2-

(isopropylsulfonyl)phenyl)pyrim

idine-2,4-diamine

Molecular Formula C28H36ClN5O3S

Molecular Weight 558.1 g/mol

CAS Number 1032900-25-6

Appearance White to off-white powder

Solubility
Practically insoluble in water,

soluble in DMSO and ethanol

LogP 4.3

pKa 8.3 (most basic)

Mechanism of Action and Signaling Pathway
Ceritinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK receptor,

which in turn blocks the activation of downstream signaling pathways critical for tumor cell

survival and proliferation.
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Figure 1: Simplified ALK signaling pathway and the inhibitory action of Ceritinib.

Biological Activity and Kinase Profile
Ceritinib is a highly potent inhibitor of ALK and also shows activity against other kinases at

higher concentrations. Its selectivity is a key aspect of its therapeutic window.

Table 2: In Vitro Kinase Inhibitory Profile of Ceritinib

Kinase Target IC50 (nM)
Cell Line/Assay
Type

Reference

ALK 20 Enzyme Assay

ROS1 24 Enzyme Assay

IGF-1R 110 Enzyme Assay

InsR 120 Enzyme Assay

STK22D 3 Enzyme Assay

Table 3: Cellular Activity of Ceritinib
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Cell Line ALK Status IC50 (nM) Reference

H2228 EML4-ALK 31

H3122 EML4-ALK 25

SU-DHL-1 NPM-ALK 18

Experimental Protocols
In Vitro Kinase Inhibition Assay
A representative protocol for determining the in vitro kinase inhibitory activity of a compound

like Ceritinib is the LanthaScreen™ Eu Kinase Binding Assay.
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Figure 2: Workflow for an in vitro kinase inhibition assay.

Methodology:

Reagent Preparation: Prepare serial dilutions of the test compound (Ceritinib) in the assay

buffer. Prepare a mixture of the target kinase (e.g., recombinant ALK), a europium-labeled

anti-tag antibody, and a fluorescently labeled tracer that binds to the ATP pocket of the

kinase.
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Assay Reaction: In a microplate, combine the kinase, antibody, and test compound at

various concentrations.

Tracer Addition: Add the kinase tracer to all wells.

Incubation: Incubate the plate at room temperature to allow the binding reactions to reach

equilibrium.

Signal Detection: Measure the TR-FRET signal. In the absence of an inhibitor, the tracer

binds to the kinase, bringing the europium and the fluorescent label into close proximity and

generating a high FRET signal. An effective inhibitor will displace the tracer, leading to a

decrease in the FRET signal.

Data Analysis: Plot the FRET signal against the inhibitor concentration and fit the data to a

dose-response curve to determine the IC50 value.

Cell Proliferation Assay
The effect of Ceritinib on the proliferation of ALK-positive cancer cells can be assessed using a

CellTiter-Glo® Luminescent Cell Viability Assay.

Methodology:

Cell Seeding: Seed ALK-positive cancer cells (e.g., H2228) in a 96-well plate and allow them

to adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of Ceritinib and

incubate for 72 hours.

Lysis and Luminescence: Add the CellTiter-Glo® reagent, which lyses the cells and

generates a luminescent signal proportional to the amount of ATP present, an indicator of

metabolically active cells.

Signal Measurement: Measure the luminescence using a plate reader.

Data Analysis: Normalize the results to untreated control cells and plot cell viability against

the drug concentration to calculate the IC50 value.
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Pharmacokinetics
The pharmacokinetic profile of Ceritinib has been evaluated in both preclinical models and

human clinical trials.

Table 4: Human Pharmacokinetic Parameters of Ceritinib (750 mg daily dose)

Parameter Mean Value (± SD) Unit

Tmax (Time to Peak) ~6 hours

Cmax (Peak Concentration) 2397 (± 801) ng/mL

AUC0-24h (Area Under Curve) 43382 (± 15302) ng·h/mL

Apparent Clearance (CL/F) 17.3 (± 6.1) L/h

Apparent Volume of

Distribution (Vz/F)
4230 (± 1860) L

Terminal Half-life (t1/2) 41 (± 14) hours

Synthesis
The synthesis of Ceritinib is a multi-step process that has been described in the scientific

literature. A generalized, high-level overview of a potential synthetic route is presented below. It

is important to note that specific reaction conditions and intermediate steps may vary.

2,4-dichloropyrimidine

Intermediate 1

Nucleophilic Aromatic
Substitution (SNAr)

Substituted Aniline (A)
Ceritinib

Nucleophilic Aromatic
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Figure 3: Logical flow of a potential synthetic route for Ceritinib.

The synthesis generally involves sequential nucleophilic aromatic substitution reactions on a di-

substituted pyrimidine core.

Conclusion
Ceritinib is a potent, second-generation ALK inhibitor that has demonstrated significant clinical

activity in patients with ALK-rearranged NSCLC. Its mechanism of action is well-defined,

involving the direct inhibition of the ALK kinase and its downstream signaling pathways. The

data presented in this guide provide a comprehensive overview for researchers and drug

development professionals working on targeted cancer therapies. While resistance to ALK

inhibitors can develop, ongoing research continues to explore next-generation inhibitors and

combination strategies to overcome these challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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